molecular formula C11H15NO2 B1361970 3-[(3,5-Dimethylphenyl)amino]propanoic acid CAS No. 36053-83-5

3-[(3,5-Dimethylphenyl)amino]propanoic acid

Cat. No. B1361970
CAS RN: 36053-83-5
M. Wt: 193.24 g/mol
InChI Key: PGAGGEQLCSLYEO-UHFFFAOYSA-N
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Description

“3-[(3,5-Dimethylphenyl)amino]propanoic acid” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.2423 .


Molecular Structure Analysis

The InChI code for “3-[(3,5-Dimethylphenyl)amino]propanoic acid” is 1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14) . This indicates the specific arrangement of atoms and bonds in the molecule .


Physical And Chemical Properties Analysis

“3-[(3,5-Dimethylphenyl)amino]propanoic acid” is a powder at room temperature . More specific physical and chemical properties are not well documented in the available resources .

Scientific Research Applications

  • Pharmacological Activity and Metabolic Stability

    • A series of analogs related to 3-[(3,5-Dimethylphenyl)amino]propanoic acid, particularly 3-(2-aminocarbonylphenyl)propanoic acid analogs, have been synthesized and studied for their binding affinity and antagonist activity for EP receptors. These compounds, especially those with a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety, were evaluated for their in vivo efficacy and pharmacokinetic profiles, including metabolic stability in liver microsomes (Asada et al., 2010).
  • Structural Analysis

    • The molecule N-(2,6-Dimethylphenyl)succinamic acid, which shares structural similarities with 3-[(3,5-Dimethylphenyl)amino]propanoic acid, has been structurally analyzed. It forms a two-dimensional array via hydrogen bonds, indicating potential applications in material science and molecular engineering (Gowda et al., 2009).
  • Chiral Separations in Chromatography

    • The chiral stationary phases 3,5-dimethylphenyl-carbamoylated-beta-cyclodextrin and 2,6-dinitro-4-trifluoromethylphenyl-ether-beta-cyclodextrin have been applied in the chromatographic enantioseparation of unusual beta-amino acids, including those related to 3-[(3,5-Dimethylphenyl)amino]propanoic acid. These stationary phases facilitate the analysis and separation of complex amino acid mixtures, important in various fields of biochemistry and pharmaceuticals (Ilisz et al., 2009).
  • Fluorescence Derivatization in Bioassays

    • 3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , has been used for the fluorescence derivatization of amino acids. The derivatives display strong fluorescence and have been used in biological assays. This suggests potential applications of 3-[(3,5-Dimethylphenyl)amino]propanoic acid and its derivatives in biochemical assays and imaging (Frade et al., 2007).
  • Functional Modification of Polymers

    • Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid, displaying increased thermal stability and biological activity. This indicates the potential of 3-[(3,5-Dimethylphenyl)amino]propanoic acid in enhancing the properties of polymeric materials for medical applications (Aly & El-Mohdy, 2015).
  • Biocatalysis in Pharmaceutical Synthesis

    • The compound has been involved in the biocatalytic preparation of enantiopure S-3-amino-3-phenylpropionic acid, an important intermediate in drug synthesis. The study identified Methylobacterium Y1-6 as an efficient catalyst for this process, showcasing the role of 3-[(3,5-Dimethylphenyl)amino]propanoic acid in the synthesis of pharmaceutical intermediates (Li et al., 2013).

Safety and Hazards

“3-[(3,5-Dimethylphenyl)amino]propanoic acid” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

3-(3,5-dimethylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAGGEQLCSLYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368655
Record name N-(3,5-Dimethylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylphenyl)amino]propanoic acid

CAS RN

36053-83-5
Record name N-(3,5-Dimethylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

β-(3,5-Dimethylanilino)propionitrile (4.5 g) was dissolved in ethanol (50 ml), and a solution of NaOH (5.1 g) in water (25 ml) was added, which was followed by refluxing for 4 hr. The solvent was evaporated under reduced pressure. 2N Hydrochloric acid was added to adjust the residue acidic, and the mixture was washed with chloroform (100 ml). The aqueous layer was concentrated to about 20 ml and allowed to stand. The precipitated crystals were collected by filtration and dried to give 4.0 g of β-(3,5-dimethylanilino)propionic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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